6-Chloro-2-piperazin-1-yl-1,3-benzoxazole
Overview
Description
6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.69 g/mol . It is characterized by the presence of a benzoxazole ring substituted with a chlorine atom at the 6th position and a piperazine ring at the 2nd position. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 6-chloro-1,3-benzoxazole with piperazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as methanol. The crude product is then purified by crystallization to yield the pure compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-piperazin-1-yl-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom .
Scientific Research Applications
6-Chloro-2-piperazin-1-yl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring allows for binding to these targets, while the benzoxazole ring provides structural stability. The chlorine atom can participate in various interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Piperazin-1-yl-1,3-benzoxazole: Lacks the chlorine atom at the 6th position.
6-Fluoro-2-piperazin-1-yl-1,3-benzoxazole: Has a fluorine atom instead of chlorine.
6-Chloro-2-piperazin-1-yl-1,3-benzothiazole: Contains a sulfur atom in place of the oxygen in the benzoxazole ring.
Uniqueness
6-Chloro-2-piperazin-1-yl-1,3-benzoxazole is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new drugs and materials .
Properties
IUPAC Name |
6-chloro-2-piperazin-1-yl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZNQUZKQXEWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649188 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914299-71-1 | |
Record name | 6-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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